molecular formula C10H9BrClFO B14044502 1-Bromo-1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-one

1-Bromo-1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-one

Cat. No.: B14044502
M. Wt: 279.53 g/mol
InChI Key: VDPLNFGJDVPJPP-UHFFFAOYSA-N
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Description

1-Bromo-1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H9BrClFO It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-one typically involves the halogenation of a precursor compound. One common method is the bromination of 1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as 1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-amine.

    Reduction: Formation of 1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-ol.

    Oxidation: Formation of 1-(2-chloro-6-(fluoromethyl)phenyl)propanoic acid.

Scientific Research Applications

1-Bromo-1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or disrupt protein-protein interactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-propanol: A brominated alcohol with similar reactivity but different functional groups.

    2-Bromo-1-phenylpropane: A brominated alkane with a phenyl group, used in similar substitution reactions.

    1-(2-Bromo-6-(fluoromethyl)phenyl)-2-chloropropan-1-one: A closely related compound with a different halogenation pattern.

Uniqueness

1-Bromo-1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-one is unique due to its specific combination of halogen atoms and the presence of a ketone functional group.

Properties

Molecular Formula

C10H9BrClFO

Molecular Weight

279.53 g/mol

IUPAC Name

1-bromo-1-[2-chloro-6-(fluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H9BrClFO/c1-6(14)10(11)9-7(5-13)3-2-4-8(9)12/h2-4,10H,5H2,1H3

InChI Key

VDPLNFGJDVPJPP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1Cl)CF)Br

Origin of Product

United States

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